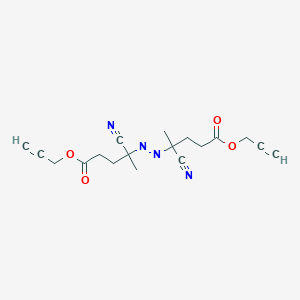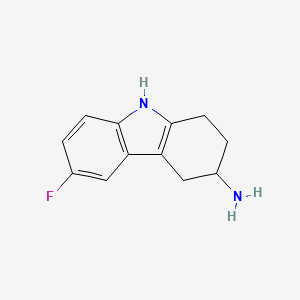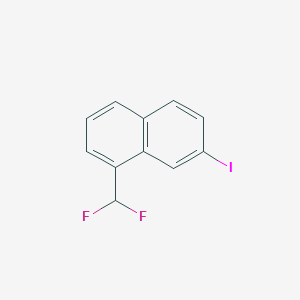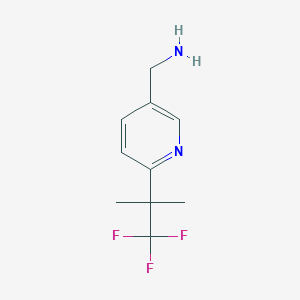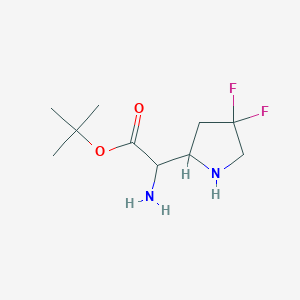
Tert-butyl 2-amino-2-(4,4-difluoropyrrolidin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-amino-2-(4,4-difluoropyrrolidin-2-yl)acetate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a difluoropyrrolidine moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(4,4-difluoropyrrolidin-2-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoro Substituents: The difluoro groups are introduced using fluorinating agents under controlled conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the amino acid intermediate with tert-butyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Tert-butyl 2-amino-2-(4,4-difluoropyrrolidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted amino acid esters.
科学的研究の応用
Tert-butyl 2-amino-2-(4,4-difluoropyrrolidin-2-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Biological Studies: It can serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake.
Industrial Chemistry: The compound’s unique reactivity makes it useful in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of tert-butyl 2-amino-2-(4,4-difluoropyrrolidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance binding affinity and selectivity, while the amino and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(4-aminopiperidin-1-yl)acetate: Similar structure but with a piperidine ring instead of a difluoropyrrolidine ring.
Tert-butyl 2-(4,4-difluoropyrrolidin-2-yl)acetate: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
Tert-butyl 2-amino-2-(4,4-difluoropyrrolidin-2-yl)acetate is unique due to the presence of both the difluoropyrrolidine moiety and the amino group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research and industry.
特性
分子式 |
C10H18F2N2O2 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
tert-butyl 2-amino-2-(4,4-difluoropyrrolidin-2-yl)acetate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)7(13)6-4-10(11,12)5-14-6/h6-7,14H,4-5,13H2,1-3H3 |
InChIキー |
SKYJCHKXDMTSQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1CC(CN1)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


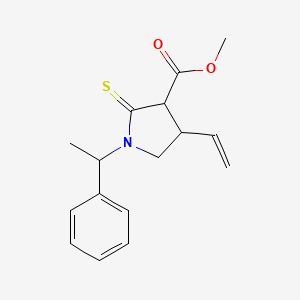


![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)
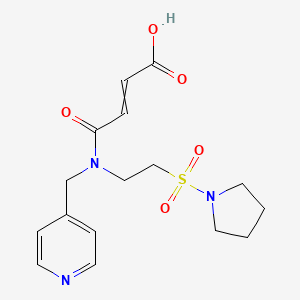
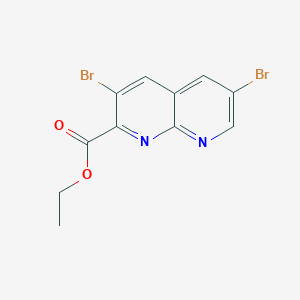
![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
